molecular formula C9H17NO B13814738 Formamide, N-cyclopentyl-N-propyl-(9CI)

Formamide, N-cyclopentyl-N-propyl-(9CI)

Cat. No.: B13814738
M. Wt: 155.24 g/mol
InChI Key: QZOXUNZOGUCKHW-UHFFFAOYSA-N
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Description

Formamide, N-cyclopentyl-N-propyl-(9CI) is a chemical compound with the molecular formula C9H17NO. It is a derivative of formamide, where the hydrogen atoms are replaced by cyclopentyl and propyl groups. This compound is used primarily in research and experimental settings due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-cyclopentyl-N-propyl-(9CI) typically involves the reaction of cyclopentylamine and propylamine with formic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Cyclopentylamine+Propylamine+Formic AcidFormamide, N-cyclopentyl-N-propyl-(9CI)\text{Cyclopentylamine} + \text{Propylamine} + \text{Formic Acid} \rightarrow \text{Formamide, N-cyclopentyl-N-propyl-(9CI)} Cyclopentylamine+Propylamine+Formic Acid→Formamide, N-cyclopentyl-N-propyl-(9CI)

Industrial Production Methods

In an industrial setting, the production of Formamide, N-cyclopentyl-N-propyl-(9CI) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve the use of catalysts and specific temperature and pressure conditions to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Formamide, N-cyclopentyl-N-propyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions where the formamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.

Major Products Formed

Scientific Research Applications

Formamide, N-cyclopentyl-N-propyl-(9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Formamide, N-cyclopentyl-N-propyl-(9CI) involves its interaction with specific molecular targets. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. The cyclopentyl and propyl groups enhance its reactivity and stability, making it a valuable compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    Formamide, N-cyclopentyl-N-cyclopropyl-(9CI): This compound has a cyclopropyl group instead of a propyl group.

    Formamide, N-cyclopentyl-N-butyl-(9CI): This compound has a butyl group instead of a propyl group.

Uniqueness

Formamide, N-cyclopentyl-N-propyl-(9CI) is unique due to its specific combination of cyclopentyl and propyl groups, which confer distinct chemical properties. This combination enhances its reactivity and makes it suitable for specific applications in research and industry .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

N-cyclopentyl-N-propylformamide

InChI

InChI=1S/C9H17NO/c1-2-7-10(8-11)9-5-3-4-6-9/h8-9H,2-7H2,1H3

InChI Key

QZOXUNZOGUCKHW-UHFFFAOYSA-N

Canonical SMILES

CCCN(C=O)C1CCCC1

Origin of Product

United States

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